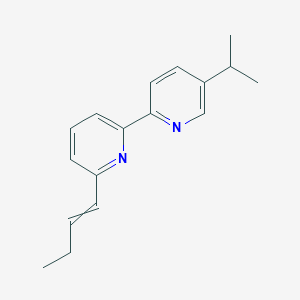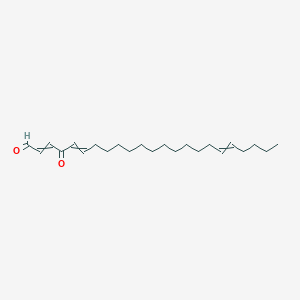![molecular formula C15H32Si2 B14281078 Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- CAS No. 139459-16-8](/img/structure/B14281078.png)
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- is an organosilicon compound known for its unique structure and properties. It is a colorless liquid that is classified as a hydrosilane due to the presence of an Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction involves the following steps :
- (Me3Si)4Si + MeLi → (Me3Si)3SiLi + Me4Si
- (Me3Si)3SiLi + HCl → (Me3Si)3SiH + LiCl
Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium can directly yield the silane, although in modest yield :
- 3 Me3SiCl + HSiCl3 + 6 Li → (Me3Si)3SiH + 6 LiCl
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of lithium and chlorosilanes in controlled environments ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- undergoes various types of reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators and hydrogen donors. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, the reduction of organic halides typically yields the corresponding hydrocarbons, while hydrosilylation of alkenes results in the formation of organosilicon compounds .
Aplicaciones Científicas De Investigación
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.
Biology: Its reducing properties make it useful in various biochemical applications.
Industry: It is used in the production of advanced materials and in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through the weak Si-H bond, which allows it to act as a hydrogen donor in radical reactions. The molecular targets and pathways involved include the reduction of various functional groups and the formation of stable organosilicon compounds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: This compound has a similar structure but a stronger Si-H bond, making it less reactive as a reducing agent.
Triethylsilane: Another related compound with a stronger Si-H bond, commonly used as a reducing agent in organic synthesis.
Uniqueness
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. This property distinguishes it from other silanes and makes it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
139459-16-8 |
|---|---|
Fórmula molecular |
C15H32Si2 |
Peso molecular |
268.58 g/mol |
Nombre IUPAC |
trimethyl-[3-tri(propan-2-yl)silylprop-1-ynyl]silane |
InChI |
InChI=1S/C15H32Si2/c1-13(2)17(14(3)4,15(5)6)12-10-11-16(7,8)9/h13-15H,12H2,1-9H3 |
Clave InChI |
MBCXCLJBYYSAFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](CC#C[Si](C)(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


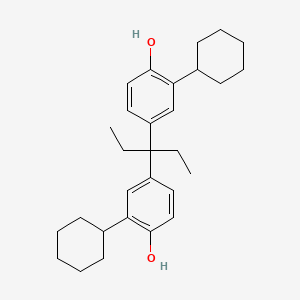
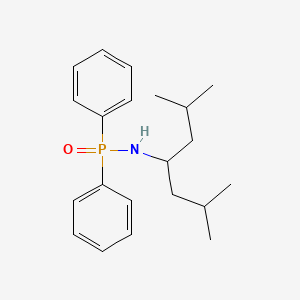
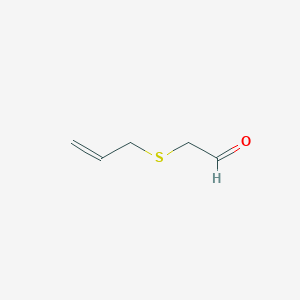

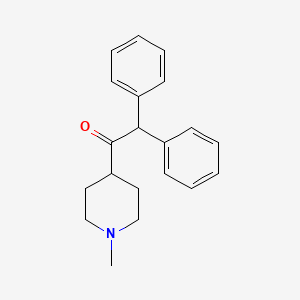
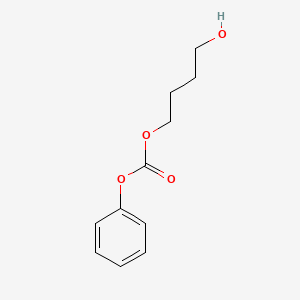
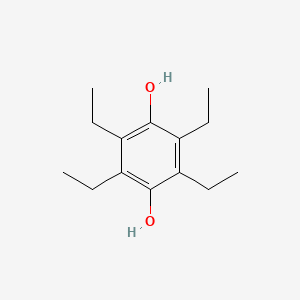
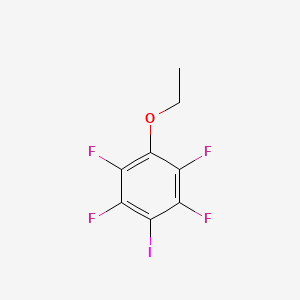

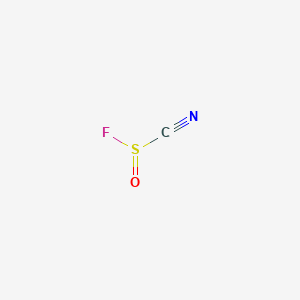
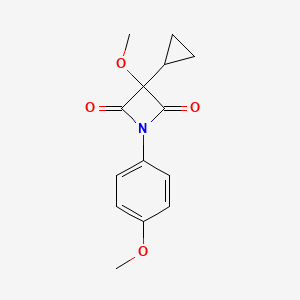
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
